2-Fluoro-4-nitrobenzenecarboximidamide
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Overview
Description
2-Fluoro-4-nitrobenzenecarboximidamide is an organic compound with the molecular formula C7H6FN3O2 This compound is characterized by the presence of a fluorine atom, a nitro group, and a carboximidamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitrobenzenecarboximidamide typically involves multiple steps. One common method starts with 2-fluoronitrobenzene, which undergoes a series of reactions including nitration, reduction, and amidation. The nitration of 2-fluorobenzene produces 2-fluoronitrobenzene, which is then reduced to 2-fluoroaniline. This intermediate is further reacted with cyanamide under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products Formed
Reduction: 2-Fluoro-4-aminobenzenecarboximidamide.
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-4-nitrobenzenecarboximidamide when hydroxide is the nucleophile.
Scientific Research Applications
2-Fluoro-4-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Fluoronitrobenzene: Shares the fluorine and nitro groups but lacks the carboximidamide group.
4-Fluoronitrobenzene: Similar structure but with the fluorine and nitro groups in different positions.
2-Fluoro-4-nitrobenzoic acid: Contains a carboxylic acid group instead of a carboximidamide group.
Uniqueness
2-Fluoro-4-nitrobenzenecarboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-fluoro-4-nitrobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O2/c8-6-3-4(11(12)13)1-2-5(6)7(9)10/h1-3H,(H3,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBJBPUNKVVMHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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